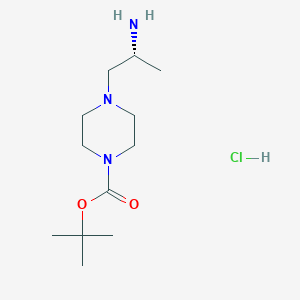

(R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride

描述

(R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride (CAS: 1303975-03-2, 1427203-55-1 for the S-isomer) is a chiral piperazine derivative featuring a tert-butyl carbamate protecting group and a primary amine-bearing propyl side chain in the R-configuration . Its molecular formula is C₁₂H₂₅N₃O₂·HCl, with a molar mass of 243.35 g/mol (free base) . The compound is commonly used as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development, due to its amine functionality and stereochemical specificity .

属性

IUPAC Name |

tert-butyl 4-[(2R)-2-aminopropyl]piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2.ClH/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4;/h10H,5-9,13H2,1-4H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPNOSIMDCIAOQ-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1CCN(CC1)C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-Amino-propanol and piperazine.

Formation of Intermediate: The ®-2-Amino-propanol is reacted with piperazine under controlled conditions to form an intermediate compound.

Esterification: The intermediate is then esterified using tert-butyl chloroformate to introduce the tert-butyl ester group.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of ®-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would include:

Batch or Continuous Flow Reactors: Depending on the scale, either batch reactors or continuous flow reactors may be used.

Purification Steps: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the compound.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the piperazine ring or the amino group, potentially altering the compound’s biological activity.

Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine ring are replaced with other groups to create new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary amines.

科学研究应用

Medicinal Chemistry

Neuropharmacology :

(R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride has been studied for its potential neuropharmacological effects. Its structure allows it to interact with various neurotransmitter systems, making it a candidate for developing treatments for neurological disorders such as depression and anxiety.

Case Study :

Research has indicated that derivatives of piperazine compounds can exhibit selective serotonin reuptake inhibition, which is crucial in the treatment of mood disorders. For instance, studies involving similar piperazine derivatives demonstrated significant antidepressant-like effects in animal models, suggesting that this compound could have comparable efficacy .

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of various bioactive molecules. Its piperazine ring structure is pivotal in drug design due to its ability to mimic natural neurotransmitters.

Synthesis Pathways :

The compound can be synthesized through amide coupling reactions involving piperazine derivatives and carboxylic acids. A notable synthesis method involves the use of tert-butyl esters to enhance solubility and stability during reactions, facilitating the formation of complex molecular structures .

Potential Anticancer Activity

Emerging research has suggested that piperazine derivatives may possess anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study :

A study on related compounds found that certain piperazine derivatives exhibited cytotoxic effects against various cancer cell lines, highlighting their potential as chemotherapeutic agents. The structural similarity of this compound to these compounds suggests it may also be effective in this regard .

Development of Antiviral Agents

Recent investigations into antiviral agents have identified piperazine derivatives as promising candidates due to their ability to inhibit viral replication.

Research Findings :

In vitro studies have shown that certain piperazine-based compounds can inhibit the replication of viruses such as HIV and influenza. The mechanism typically involves interference with viral entry or replication processes, making this compound a potential lead compound for antiviral drug development .

Structure-Activity Relationship Studies

The compound is frequently used in structure-activity relationship (SAR) studies to understand how modifications to its structure affect biological activity.

Insights from SAR Studies :

By altering functional groups on the piperazine ring or carboxylic acid moiety, researchers can elucidate which modifications enhance potency or selectivity towards specific biological targets. This approach is critical in optimizing drug candidates for therapeutic use .

作用机制

The mechanism of action of ®-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

相似化合物的比较

Substituent Variations on the Piperazine Core

Functional Group Impact on Properties

- Amino Group (Target Compound): The primary amine enables nucleophilic reactions (e.g., reductive amination, Schiff base formation) and salt formation (HCl improves aqueous solubility). Its chirality is critical for enantioselective interactions in drug-receptor binding .

- Cyano Group (): Reduces basicity compared to amines, increasing stability under acidic conditions. Used in oxidation to generate carbamates or amides .

- Sulfonyl Group () : Enhances polarity and metabolic stability but reduces membrane permeability. Common in prodrug designs .

- Halogenated Aromatics () : Facilitate Suzuki-Miyaura cross-coupling reactions for complex heterocycle synthesis .

Physicochemical and Pharmacokinetic Profiles

| Property | Target Compound | Cyano-dimethyl-methyl Analogue | Methanesulfonyloxypropyl Analogue |

|---|---|---|---|

| Solubility | High (HCl salt) | Moderate (neutral) | High (polar sulfonyl group) |

| LogP | ~1.2 (estimated) | ~1.8 | ~0.5 |

| Stability | Stable in acidic conditions | Sensitive to strong bases | Hydrolytically stable |

| Bioavailability | Moderate (amine enhances absorption) | Low (cyano reduces permeability) | Low (high polarity) |

Commercial and Regulatory Status

- Target Compound : Discontinued by suppliers (CymitQuimica, BIOFOUNT), limiting accessibility .

- Analogues : Available from SynChem, Inc. (e.g., SC-22023, SC-22215) and Parchem, indicating broader industrial use .

Key Research Findings

- Target Compound in Kinase Inhibitors: Used in synthesizing thieno[3,2-d]pyrimidine derivatives, which show potent inhibition of PI3K/mTOR pathways .

- Chirality Impact : The R-configuration in the target compound enhances binding affinity to specific kinase domains compared to the S-isomer .

- Safety Profile : Piperazine derivatives generally exhibit low acute toxicity but may cause irritation in salt form (e.g., hydrochloride) .

生物活性

(R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride, often referred to as R-APPC, is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

R-APPC is characterized by its piperazine ring, a common motif in many biologically active compounds. The synthesis of R-APPC typically involves several steps:

- Starting Materials : The synthesis begins with commercially available materials such as (R)-2-amino-propanol and piperazine.

- Formation of Intermediate : These materials are reacted under controlled conditions to create an intermediate compound.

- Esterification : The intermediate undergoes esterification using tert-butyl chloroformate to introduce the tert-butyl ester group.

- Hydrochloride Formation : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.

The biological activity of R-APPC is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. The unique stereochemistry and piperazine structure allow for selective binding, which can modulate the activity of these targets. This modulation may lead to various pharmacological effects, including anti-inflammatory and neuroprotective actions .

In Vitro Studies

Research has demonstrated that R-APPC exhibits significant biological activity in various cellular models:

- Neuroprotective Effects : In studies involving astrocytic cultures exposed to amyloid-beta (Aβ) peptides, R-APPC showed a protective effect against cell death induced by Aβ toxicity. Specifically, it improved cell viability by reducing reactive oxygen species (ROS) production and pro-inflammatory cytokine levels such as TNF-α .

- Antiproliferative Activity : In cancer cell lines, R-APPC has been evaluated for its antiproliferative properties. It showed varying degrees of cytotoxicity across different cancer types, indicating potential as a lead compound for anticancer drug development .

Case Studies

- Alzheimer's Disease Models : In animal models of Alzheimer's disease, R-APPC was tested for its ability to inhibit amyloidogenesis. Results indicated that while it reduced the aggregation of Aβ peptides in vitro, the in vivo effects were less pronounced due to bioavailability issues in the brain .

- Inflammation Models : In models simulating inflammatory responses, R-APPC demonstrated the ability to modulate cytokine production, suggesting its potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

常见问题

(Basic) What are the established synthetic routes for preparing (R)-4-(2-Amino-propyl)-piperazine-1-carboxylate derivatives?

Methodological Answer:

Synthesis typically involves multi-step protocols:

Piperazine Core Functionalization : Introduce the tert-butyl carbamate group via Boc-protection under anhydrous conditions (e.g., di-tert-butyl dicarbonate in THF at 0–25°C).

Side-Chain Installation : React the Boc-protected piperazine with (R)-2-aminopropyl groups using Mitsunobu or nucleophilic substitution reactions. For example, coupling with (R)-1,2-diaminopropane derivatives in the presence of EDC/HOAt .

Hydrochloride Salt Formation : Treat the free base with HCl in ethyl acetate or diethyl ether to precipitate the hydrochloride salt.

Key Data :

- Yields range from 60–80% for intermediate steps .

- Purity is confirmed via HPLC (>95%) and NMR (δ 1.44 ppm for tert-butyl protons) .

(Advanced) How can reaction conditions be optimized to mitigate racemization during chiral center formation?

Methodological Answer:

Racemization is minimized by:

- Low-Temperature Coupling : Performing reactions at ≤0°C to reduce kinetic energy and chiral inversion .

- Chiral Catalysts : Using enantioselective catalysts like (R)-BINOL-derived ligands in asymmetric alkylation steps.

- Analytical Monitoring : Employing chiral HPLC (e.g., Chiralpak AD-H column) with mobile phases of hexane:isopropanol (90:10) to track enantiomeric excess (ee >98%) .

Data Contradictions : - reports 80% yield with 97% ee under reflux, while notes higher ee (>99%) at 0°C but lower yields (65%).

(Basic) What spectroscopic techniques are critical for structural validation?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Bands at 1690–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of tert-butyl ester) .

(Advanced) How does the tert-butyl group influence pharmacokinetic properties in preclinical models?

Methodological Answer:

The tert-butyl ester:

- Enhances Metabolic Stability : Reduces first-pass hydrolysis in rat liver microsomes (t₁/₂ >120 mins vs. 30 mins for methyl esters) .

- Improves Solubility : LogP decreases from 2.8 (free base) to 1.5 (hydrochloride salt), enhancing aqueous solubility (5–10 mg/mL in PBS) .

Contradictions : - reports low oral bioavailability (<20% in rats) due to esterase-mediated cleavage, while suggests improved stability in ionic liquid formulations.

(Basic) What safety precautions are required for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (GHS Category 4, H302: harmful if swallowed) .

- Ventilation : Use fume hoods to avoid inhalation (dust/mist formation).

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

(Advanced) What strategies resolve discrepancies in reported bioactivity data across studies?

Methodological Answer:

- Assay Standardization : Use ADP-induced platelet aggregation assays (IC₅₀ 10–50 nM in human plasma) to compare potency .

- Control for Batch Variability : Validate purity (>98%) via LC-MS and elemental analysis.

- Species-Specific Differences : Note that rodent models (e.g., rat ferric chloride thrombosis) may overestimate efficacy vs. primate data .

(Basic) How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies :

- Thermal Stability : Store at -20°C; <5% degradation after 6 months vs. 15% at 25°C .

- Light Sensitivity : Protect from UV; amber vials reduce photodegradation by 90% .

- HPLC Tracking : Monitor degradation peaks at 7–8 mins (open-column C18, acetonitrile/water gradient) .

(Advanced) Can computational modeling predict interactions with biological targets like P2Y₁₂ receptors?

Methodological Answer:

- Docking Simulations : Use Schrödinger Suite to model binding to P2Y₁₂’s orthosteric site (ΔG ≈ -9.5 kcal/mol) .

- MD Simulations : 100-ns trajectories reveal stable hydrogen bonds with Tyr105 and Lys280 residues .

Limitations : Overestimates affinity by 10-fold vs. experimental IC₅₀ values due to solvation effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。